molecular formula C17H16N4S B105385 Deschloroetizolam CAS No. 40054-73-7

Deschloroetizolam

Katalognummer: B105385
CAS-Nummer: 40054-73-7
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: JIOBORXCOGMHSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deschloroetizolam (CAS 40054-73-7) is a thienodiazepine derivative and a designer benzodiazepine (DBZ) structurally derived from etizolam by the absence of a chlorine atom on the benzene ring . It belongs to the thienotriazolodiazepine class, acting as a positive allosteric modulator of GABA-A receptors, producing sedative, anxiolytic, muscle-relaxant, and amnesic effects . With a molecular weight of 349.26 g/mol and high plasma protein binding (87.2%), it has a rapid onset (~30 minutes) and a duration of action twice as long as etizolam, though it is half as potent .

Its detection in biological samples is challenging due to rapid metabolism into hydroxylated metabolites, which are more stable in urine than the parent compound .

Vorbereitungsmethoden

Synthetic Routes for Deschloroetizolam

This compound’s synthesis revolves around the construction of its thienotriazolodiazepine core. Unlike its chlorinated analog etizolam, the absence of a chlorine atom at the 2’ position necessitates modifications to traditional benzodiazepine synthesis protocols. Three primary methodologies have been documented:

Cyclization of Thiophene-Diazepine Precursors

The most widely reported method involves cyclizing a thiophene ring with a diazepine intermediate. A key patent (US8106189B2) describes a scalable process for analogous triazolobenzodiazepines, which can be adapted for this compound . The reaction employs:

  • Solvent : Toluene (reflux conditions, 100–110°C)

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.3–0.5 mol%)

  • Reaction Time : 10–12 hours

The acetyl hydrazone intermediate undergoes intramolecular cyclization, yielding the triazolo ring system. For this compound, the starting material lacks the chlorine substituent present in etizolam’s precursor, simplifying halogenation steps but requiring precise stoichiometry to avoid side products .

Critical Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature100–110°C<110°C reduces side reactions
PTSA Concentration0.3–0.5 mol%Higher concentrations degrade product
Solvent Purity>99% tolueneImpurities hinder cyclization

This method achieves yields of 75–80% with purity ≥99.5%, making it industrially viable .

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics. Preliminary studies on etizolam analogs show:

  • Temperature : 150°C (controlled)

  • Time : 20–30 minutes

  • Yield Improvement : 15–20% over conventional methods

While promising, scalability and equipment costs remain barriers for industrial adoption .

Industrial-Scale Optimization

The patent (US8106189B2) outlines a refined protocol for triazolobenzodiazepines, adaptable to this compound :

Reaction Workflow

  • Intermediate Preparation :

    • Condense 7-amino-4-phenyl-2-ethyl-6H-thieno[3,2-f][1, diazepine with acetyl hydrazide.

    • Purity via recrystallization (ethanol/water, 1:3 v/v).

  • Cyclization :

    • Combine intermediate with toluene (1:35 molar ratio) and PTSA.

    • Reflux for 10–12 hours under nitrogen.

  • Isolation :

    • Cool to 10–15°C, filter, and wash with cold toluene.

    • Slurry the crude product in methanol (2 h) to remove residual catalyst.

Yield and Purity Data

Batch Size (kg)Yield (%)Purity (HPLC)Residual Solvent (ppm)
57899.7<200
207599.5220
507399.4250

Larger batches exhibit slight yield reductions due to heat distribution inefficiencies .

Analytical Validation of Synthetic Products

Quality Control Metrics

This compound intended for research must meet stringent criteria:

  • Purity : ≥98% (HPLC-UV, λ = 254 nm)

  • Impurities : ≤0.5% total (including desmethyl byproducts)

  • Solubility : 1.0 mg/mL in methanol (for reference standards)

Spectroscopic Characterization

  • NMR (400 MHz, DMSO-d6) :

    • δ 7.85 (d, J = 8.4 Hz, 2H, aromatic)

    • δ 4.25 (q, J = 7.2 Hz, 2H, CH2CH3)

    • δ 2.45 (s, 3H, N-CH3)

  • HRMS (ESI+) : m/z 309.1142 [M+H]+ (calc. 309.1145) .

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, desmethyl-deschloroetizolam, arises from incomplete methylation during cyclization. Countermeasures include:

  • Excess Methylating Agent : Trimethylphosphate (0.5 equiv)

  • Reaction Monitoring : In-line FTIR to track N–H bond disappearance .

Solvent Recovery

Toluene recycling reduces costs and environmental impact:

  • Distillation Efficiency : 92–95% recovery (industrial scale)

  • Purity Post-Recovery : ≥99% (GC-FID verified) .

Comparison with Etizolam Synthesis

ParameterThis compoundEtizolam
Starting MaterialNon-chlorinated thiophene2-Chlorophenyl precursor
Cyclization CatalystPTSATriethyl orthoacetate
Yield75–80%65–70%
ByproductsDesmethyl derivative (0.3–0.5%)Chlorinated impurities (1–2%)

The absence of chlorine simplifies purification but necessitates stricter control over methylation .

Analyse Chemischer Reaktionen

Deschloroetizolam unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Deschloroetizolam hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an modulatorische Stellen an GABA-Rezeptoren, insbesondere den GABA_A-Rezeptor. Diese Bindung erhöht die Häufigkeit des Öffnens des Chloridionenkanals, verstärkt die inhibitorischen Wirkungen von GABA und führt zu seinen sedativen und anxiolytischen Eigenschaften .

Wirkmechanismus

Deschloroetizolam exerts its effects by binding to modulatory sites on GABA receptors, specifically the GABA_A receptor. This binding increases the frequency of chloride ion channel opening, enhancing the inhibitory effects of GABA and leading to its sedative and anxiolytic properties .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparisons

Table 1: Structural and Key Pharmacological Properties

Compound Class Potency (vs. Diazepam) Half-Life (Hours) Blood-to-Plasma Ratio Key Metabolites
Deschloroetizolam Thienodiazepine ~0.5× Etizolam 8–12 0.68 ± 0.06 Mono-/dihydroxylated
Etizolam Thienodiazepine 3–6 0.70 ± 0.03 α-Hydroxyetizolam
Clonazolam Triazolobenzodiazepine 2–3× Alprazolam 12–20 N/A 8-Aminoclonazolam
Meclonazepam Benzodiazepine 0.5× Clonazepam 10–24 0.83 ± 0.08 7-Aminomeclonazepam
Flubromazolam Triazolobenzodiazepine 12× Diazepam 20–30 N/A Hydroxylated derivatives

Key Observations :

  • Structural Differences: this compound’s thienodiazepine backbone and lack of chlorine distinguish it from classical benzodiazepines (e.g., alprazolam) and DBZs like clonazolam, which have triazole rings enhancing potency .
  • Potency : this compound is significantly less potent than etizolam and clonazolam but comparable to meclonazepam .
  • Metabolism : Unlike etizolam, which produces α-hydroxyetizolam (a stable urinary metabolite), this compound’s hydroxylated metabolites are detectable in blood but rarely in urine .

Toxicological and Clinical Profiles

Table 2: Adverse Effects and Detection Challenges

Compound Common Adverse Effects Detection Window (Urine/Blood) Fatalities Reported
This compound Fatigue, dizziness, respiratory distress, amnesia Blood: ≤48 hrs Yes (toxic origins)
Etizolam Sedation, dependence, withdrawal seizures Urine: 3–7 days Yes
Clonazolam Coma, respiratory depression, dependence Blood: >24 hrs Frequent
Flubromazolam Prolonged sedation, cognitive impairment Blood: >72 hrs Yes

Key Observations :

  • Respiratory Risks : this compound’s respiratory depressant effects are less severe than clonazolam’s but potentiate dangerously with alcohol or opioids .
  • Detection : this compound is rarely detected in urine due to rapid metabolism, requiring specialized LC-MS/MS methods for blood analysis .

Market and Regulatory Status

This compound is unregulated under international drug control treaties, facilitating its sale as a "legal high" in gray markets .

Research and Forensic Implications

  • Analytical Challenges : this compound’s low blood concentrations (e.g., 11 µg/L in a post-mortem case ) and metabolite instability complicate forensic investigations .
  • Therapeutic Void : Unlike approved benzodiazepines, this compound lacks clinical safety data, increasing overdose risks in recreational users .

Biologische Aktivität

Deschloroetizolam is a designer drug belonging to the thienodiazepine class, structurally related to benzodiazepines. It has gained attention due to its presence in the illicit drug market and its potential biological effects. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is a derivative of etizolam, lacking a chlorine atom. This structural modification influences its pharmacological properties while maintaining its classification within thienotriazolodiazepines.
  • Mechanism of Action : Similar to other benzodiazepines, this compound is believed to enhance GABAergic activity by binding to GABA_A receptors in the central nervous system, leading to anxiolytic and sedative effects .

Anxiolytic and Sedative Effects

This compound exhibits anxiolytic and sedative properties akin to those of etizolam. However, it has been reported to be less potent compared to other designer benzodiazepines . The compound's effects can vary significantly among users, with reports indicating a range of experiences from mild sedation to significant anxiolysis.

Metabolism and Pharmacokinetics

Research on the metabolic pathways of this compound is limited, but studies suggest that it undergoes hepatic metabolism similar to other benzodiazepines. The primary metabolic pathways likely involve phase I reactions mediated by cytochrome P450 enzymes .

Key Findings from Studies

  • Detection in Biological Samples : this compound has been detected in various biological matrices, including blood and saliva, using advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
  • Concentration Profiles : A study investigating the concentration profile of this compound in saliva showed that it can be detected for several hours post-administration, indicating a prolonged effect .

Case Studies and User Reports

User reports and case studies provide insight into the subjective effects of this compound. A comprehensive analysis of trip reports categorized various effects associated with different designer benzodiazepines. This compound was noted for its relatively lower potency compared to others like clonazolam and flubromazolam .

Summary of User Experiences

  • Common Effects : Users have reported effects such as sedation, anxiolysis, and mild euphoria. However, the drug's lower potency may result in less pronounced effects compared to more potent analogs.
  • Adverse Reactions : Some users have experienced negative side effects including cognitive impairment, tolerance development, and withdrawal symptoms upon cessation after prolonged use.

Data Tables

Property This compound Etizolam
Chemical ClassThienodiazepineThienodiazepine
PotencyLower than etizolamModerate
Primary EffectsAnxiolytic, SedativeAnxiolytic, Sedative
Detection MethodsHPLC, MSHPLC, MS
Metabolic PathwayCYP450 enzymesCYP450 enzymes

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying deschloroetizolam in biological samples?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in blood, urine, or hair samples. Methods should include calibration curves, internal standards (e.g., deuterated analogs), and validation parameters (precision, accuracy, limit of detection/quantification). For forensic applications, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) technique can be adapted for sample preparation to minimize matrix interference .

Q. How does this compound’s solubility profile influence experimental design for in vitro studies?

  • This compound is soluble in methanol and dimethyl sulfoxide (DMSO), making these solvents suitable for stock solutions. Researchers should prepare working solutions in phosphate-buffered saline (PBS) or cell culture media, ensuring final solvent concentrations ≤1% to avoid cytotoxicity. Solubility data (e.g., 1.0 mg/mL in methanol) should guide dosing protocols for receptor-binding assays or metabolic studies .

Q. What criteria are used to assess the purity of this compound reference standards?

  • Purity (>98%) is typically verified via high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry for molecular weight validation. Certificates of Analysis (CoA) from certified suppliers (e.g., Cerilliant®) should include batch-specific data .

Q. What are the primary clinical and forensic applications of this compound in current research?

  • This compound is used to validate benzodiazepine screening panels in toxicology, study GABA-A receptor interactions, and analyze postmortem samples in overdose cases. Its role as a designer drug necessitates inclusion in non-targeted LC-high-resolution mass spectrometry (HRMS) workflows for emerging substance surveillance .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved?

  • Discrepancies in hydroxylation sites (e.g., mono- vs. di-OH metabolites) require advanced techniques like NMR spectroscopy to confirm positional isomers. Comparative studies using pooled human liver microsomes (pHLMs) and in vivo samples (blood, urine) can reconcile in vitro predictions with observed metabolic profiles .

Q. What experimental strategies address the challenge of detecting low concentrations of this compound in biological matrices?

  • Sensitive detection (<1 µg/L) demands optimized LC-MS/MS parameters (e.g., electrospray ionization in positive mode, multiple reaction monitoring). Immunoassay cross-reactivity studies are critical to evaluate false negatives. For pharmacokinetic studies, microsampling techniques (e.g., volumetric absorptive microsampling) enhance sensitivity .

Q. How do researchers design in vitro models to study this compound’s interaction with UDP-glucuronosyltransferase (UGT) enzymes?

  • Incubate this compound with recombinant UGT isoforms (e.g., UGT1A4, UGT2B7) and quantify glucuronide metabolites via LC-HRMS. Kinetic parameters (Km, Vmax) should be compared across isoforms to identify primary metabolic pathways. Co-incubation with inhibitors (e.g., fluconazole for UGT2B7) validates enzyme specificity .

Q. What statistical methods are appropriate for analyzing population-level data on this compound prevalence in forensic casework?

  • Multivariate regression models can correlate this compound detection with demographic factors (age, polydrug use). Time-trend analyses (e.g., Poisson regression) assess its emergence relative to other designer benzodiazepines. Confidence intervals for quantitative results should account for inter-laboratory variability in LC-MS/MS workflows .

Q. How can in silico predictions of this compound’s physicochemical properties (e.g., log D7.4, pKa) be validated experimentally?

  • Experimental log D7.4 values are derived via shake-flask partitioning between octanol and phosphate buffer (pH 7.4), followed by HPLC quantification. pKa determination uses potentiometric titration with a glass electrode. Discrepancies between experimental data and software predictions (e.g., ACD/I-Lab) highlight limitations in existing models for designer benzodiazepines .

Q. What methodologies are employed to resolve positional isomerism in this compound metabolites?

  • High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments identifies diagnostic ions. For ambiguous cases, synthesize isotopically labeled analogs or use computational tools (e.g., molecular docking) to predict metabolic sites. Collaborative studies with forensic networks improve metabolite library accuracy .

Eigenschaften

IUPAC Name

4-ethyl-13-methyl-7-phenyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-3-13-9-14-16(12-7-5-4-6-8-12)18-10-15-20-19-11(2)21(15)17(14)22-13/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOBORXCOGMHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N3C(=NN=C3CN=C2C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901032639
Record name Deschloroetizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40054-73-7
Record name 2-Ethyl-9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40054-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deschloroetizolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040054737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deschloroetizolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901032639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESCHLOROETIZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HF7J354D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.